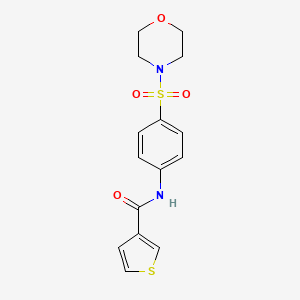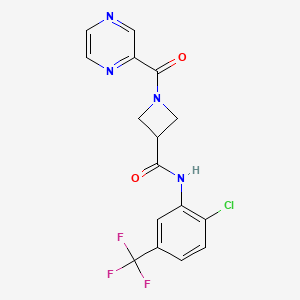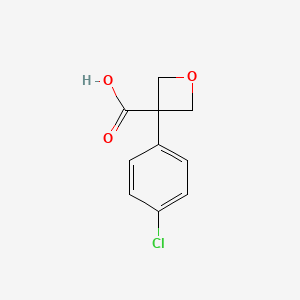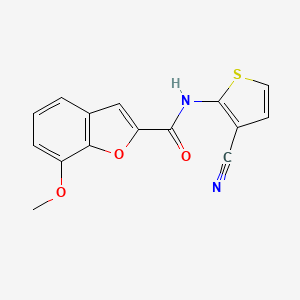
N-(3-cyanothiophen-2-yl)-7-methoxybenzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-based compounds, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, are a class of heterocyclic compounds that have been the subject of extensive research due to their wide range of biological activities . They are typically formed when a carboxylic acid reacts with an amine .
Synthesis Analysis
The synthesis of similar compounds often involves a N-acylation reaction. For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
The molecular structure of these compounds is typically characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing is often stabilized by hydrogen bonds .Chemical Reactions Analysis
The chemical reactions of these compounds can be investigated computationally using the density functional theory (DFT) method . Fukui function (FF) analysis can also be carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various methods. For example, the most important contributions to the Hirshfeld surface are H···H (21%), C···H (20%), S···H (19%), N···H (14%), and O···H (12%) .Aplicaciones Científicas De Investigación
Synthesis and Structural Investigation
This compound is synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .
Computational Investigation
The compound has been investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .
Interaction with DNA Bases
The interactions between the compound and DNA bases (such as guanine, thymine, adenine, and cytosine) have been examined using the Electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) .
Antioxidant Activity
The compound has been evaluated for its in vitro antioxidant activity using an ABTS antioxidant assay. It exhibited moderate antioxidant activity .
Antimicrobial Activity
The antimicrobial activity of the compound was investigated under aseptic conditions, using the microdilution method, against Gram-positive and Gram-negative bacterial strains. It also demonstrated significant activity against yeasts (Candida glabrata ATCC 90030, Candida krusei ATCC 34135) .
Role in Medicinal Chemistry
Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Applications
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules, including this compound, have a prominent role in the advancement of organic semiconductors .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c1-19-11-4-2-3-9-7-12(20-13(9)11)14(18)17-15-10(8-16)5-6-21-15/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBMOOTWIOCIFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide](/img/structure/B2599080.png)
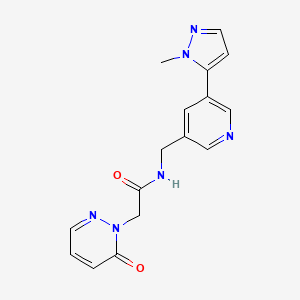

![2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2599084.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2599086.png)
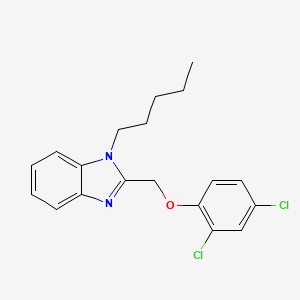
![4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde](/img/structure/B2599088.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2599089.png)
![N-(3,5-dimethylphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2599090.png)
